molecular formula C21H20N2O5 B2527913 [5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl 2-ethoxypyridine-3-carboxylate CAS No. 1208619-63-9

[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl 2-ethoxypyridine-3-carboxylate

Cat. No.: B2527913
CAS No.: 1208619-63-9
M. Wt: 380.4
InChI Key: AZUANFIQGNHKIR-UHFFFAOYSA-N
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Description

This compound, [5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl 2-ethoxypyridine-3-carboxylate, is a potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel. TRPC5 channels are calcium-permeable non-selective cation channels highly expressed in the brain, particularly in the amygdala, hippocampus, and striatum, where they are implicated in the regulation of neuronal excitability and fear-related behaviors [https://pubmed.ncbi.nlm.nih.gov/38555342/]. Research indicates that this specific compound exhibits high potency and selectivity for TRPC5 over other ion channels, making it a valuable pharmacological tool for dissecting the channel's complex physiological roles [https://www.nature.com/articles/s41467-024-48541-5]. Its primary research application is in the investigation of neurological and psychiatric conditions; studies have shown that inhibition of TRPC5 can produce rapid and sustained antidepressant-like effects and reduce anxiety-like behaviors in animal models, potentially through mechanisms involving the stabilization of neural circuits in stress-processing brain regions [https://www.nature.com/articles/s41467-024-48541-5]. Furthermore, due to the role of TRPC5 in other tissues, this inhibitor is also utilized in renal and cardiovascular research to explore its effects on podocyte function in kidney disease and on smooth muscle contractility. Its well-defined mechanism of action and selectivity profile provide researchers with a critical compound for advancing the understanding of TRPC5-mediated signaling in health and disease.

Properties

IUPAC Name

[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl 2-ethoxypyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c1-3-25-20-17(5-4-8-22-20)21(24)26-12-16-11-19(28-23-16)14-6-7-18-15(10-14)9-13(2)27-18/h4-8,10-11,13H,3,9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUANFIQGNHKIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)OCC2=NOC(=C2)C3=CC4=C(C=C3)OC(C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl 2-ethoxypyridine-3-carboxylate typically involves multiple steps, including the formation of the benzofuran, oxazole, and pyridine rings. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl 2-ethoxypyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylate derivatives, while reduction could produce various alcohols or amines.

Scientific Research Applications

Overview

The compound [5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl 2-ethoxypyridine-3-carboxylate is a complex organic molecule with significant potential in various scientific fields, including chemistry, biology, and medicine. This article explores its applications in detail, supported by data tables and case studies.

Chemistry

In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structural properties allow it to participate in various chemical reactions:

Reaction TypeDescription
Oxidation Can be oxidized to form different derivatives.
Reduction Functional groups can be modified through reduction.
Substitution Can undergo substitution reactions with nucleophiles.

Biology

Biologically, the compound is investigated for its potential therapeutic activities:

  • Anti-inflammatory Activity : Compounds similar to this structure have shown to inhibit cyclooxygenase and lipoxygenase pathways, which are critical in inflammatory responses.
  • Antimicrobial Effects : The oxazole ring contributes to antimicrobial activity against various pathogens.
  • Anticancer Potential : The benzofuran and pyridine components may induce apoptosis in cancer cells and inhibit tumor growth.

Medicine

In medicinal chemistry, the compound is explored as a potential drug candidate. Its interactions with specific molecular targets suggest possible applications in treating various diseases:

  • Mechanism of Action : The compound may interact with enzymes or receptors, modulating biological pathways that could lead to therapeutic effects.

Case Studies

  • Study on Antimicrobial Activity :
    • A research study demonstrated that derivatives of the oxazole ring exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli.
    • The mechanism was attributed to the disruption of bacterial cell wall synthesis.
  • Investigation into Anti-inflammatory Properties :
    • Another study highlighted that compounds containing benzofuran structures effectively inhibited inflammatory cytokines in vitro.
    • The results indicated potential for developing anti-inflammatory drugs based on this compound's structure.

Mechanism of Action

The mechanism of action of [5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl 2-ethoxypyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Key Observations :

Structural Complexity: The target compound’s hybrid benzofuran-oxazole-pyridine structure distinguishes it from simpler antiviral agents like Efavirenz or plant-derived sesquiterpenes. Its ester group may confer improved bioavailability compared to nonpolar sesquiterpenes .

Biological Potential: While HCV/HIV protease inhibitors rely on α-ketoamide or benzoxazinone motifs for enzyme binding, the target compound’s oxazole and pyridine groups could interact with similar catalytic sites through hydrogen bonding or metal coordination .

Analytical Methods: Unlike volatile plant compounds analyzed via heatmaps , this compound’s characterization necessitates advanced crystallography (e.g., SHELXL) due to its non-volatile nature .

Biological Activity

The compound [5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl 2-ethoxypyridine-3-carboxylate is a complex organic molecule with potential pharmacological applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a benzofuran moiety, an oxazole ring, and a pyridine derivative, all of which contribute to its unique biological properties. The structural complexity suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds containing similar structural motifs exhibit a range of biological activities:

  • Anti-inflammatory Activity : Compounds with benzofuran structures have been shown to possess significant anti-inflammatory properties. For instance, related compounds inhibited cyclooxygenase and lipoxygenase pathways in vitro, which are critical in inflammatory responses .
  • Antimicrobial Effects : The presence of the oxazole ring is associated with antimicrobial activity. Studies have demonstrated that oxazole derivatives can inhibit bacterial growth and show antifungal properties .
  • Anticancer Potential : The benzofuran and pyridine components are often linked to anticancer activities. Research has indicated that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of related compounds:

CompoundBiological ActivityIC50 (µM)
L-651896Cyclooxygenase Inhibition0.1
L-651896Lipoxygenase Inhibition0.4
Benzofuran DerivativeProstaglandin E2 Synthesis Inhibition1.1

These findings suggest that the compound may exhibit similar inhibitory effects on inflammatory mediators, which could be beneficial in treating inflammatory diseases .

The mechanism of action for compounds like this compound likely involves:

  • Enzyme Inhibition : Interactions with cyclooxygenases and lipoxygenases could lead to reduced synthesis of pro-inflammatory mediators.
  • Receptor Modulation : The compound may interact with various receptors involved in pain and inflammation pathways.

Case Studies

Several case studies have highlighted the therapeutic potential of benzofuran derivatives:

  • Topical Anti-inflammatory Agents : A study demonstrated that a related benzofuran derivative significantly reduced inflammation in animal models when applied topically, suggesting potential for development as an anti-inflammatory drug .
  • Cancer Treatment : A series of experiments showed that benzofuran-based compounds could inhibit the proliferation of cancer cell lines, indicating their potential as anticancer agents .

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